![molecular formula C6H7NO3 B1194342 (1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one CAS No. 89020-30-4](/img/structure/B1194342.png)
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one
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Overview
Description
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one is a natural product found in Streptomyces with data available.
Scientific Research Applications
Stereocontrolled Synthesis : This compound has been utilized in highly stereocontrolled synthetic processes. For instance, Allemann and Vogel (1991) demonstrated its use in producing protected forms of amino-hydroxy-heptanone derivatives with high stereoselectivity, indicating its potential in complex organic synthesis (Allemann & Vogel, 1991).
Bridge Cleavage in Organic Synthesis : Arjona et al. (1995) explored the base-induced bridge cleavage of related 7-oxabicyclo heptene systems, yielding hydroxy dienes through a novel process. This suggests the compound's role in generating functionally diverse organic molecules (Arjona, Conde, Plumet, & Viso, 1995).
Synthesis of Aminocyclitol Derivatives : The compound has been involved in the stereoselective synthesis of new conduramines and aminocyclitol derivatives. Jotterand and Vogel (1998) described transformations leading to various aminocyclitol structures, highlighting its versatility in synthesizing cyclic compounds (Jotterand & Vogel, 1998).
Synthesis of Deoxy-hexoses and Derivatives : Fattori and Vogel (1992) reported the total asymmetric syntheses of deoxy-hexoses and their derivatives using a similar structure. This work showcases the compound's role in synthesizing complex sugar derivatives, important in medicinal chemistry (Fattori & Vogel, 1992).
Syntheses of Protected Amino-Hydroxy-Cyclopentane-Carbaldehyde Derivatives : Reymond and Vogel (1990) used related compounds for the synthesis of protected amino-hydroxy-cyclopentane-carbaldehyde derivatives, demonstrating its utility in generating structurally complex molecules (Reymond & Vogel, 1990).
properties
CAS RN |
89020-30-4 |
---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(1S,5S,6S)-3-amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C6H7NO3/c7-2-1-3(8)5-6(10-5)4(2)9/h1,3,5-6,8H,7H2/t3-,5-,6+/m0/s1 |
InChI Key |
OIXFFAVTKPAUAU-ZXEDONINSA-N |
Isomeric SMILES |
C1=C(C(=O)[C@@H]2[C@H]([C@H]1O)O2)N |
SMILES |
C1=C(C(=O)C2C(C1O)O2)N |
Canonical SMILES |
C1=C(C(=O)C2C(C1O)O2)N |
Other CAS RN |
89020-30-4 |
synonyms |
MM 14201 MM-14201 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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